1-(1H-インドール-7-イル)エタノン

説明

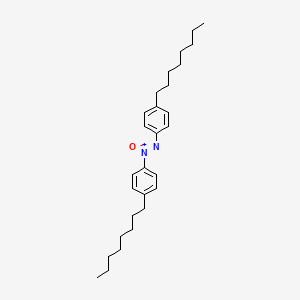

“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .

Synthesis Analysis

The synthesis of indole derivatives, including “1-(1H-indol-7-yl)ethanone”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .

Molecular Structure Analysis

The molecular structure of “1-(1H-indol-7-yl)ethanone” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .

Chemical Reactions Analysis

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .

Physical And Chemical Properties Analysis

“1-(1H-indol-7-yl)ethanone” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .

科学的研究の応用

製薬研究 COX-2阻害

インドール誘導体は、1-(1H-インドール-7-イル)エタノンなどの化合物を含め、その潜在的な製薬用途について頻繁に研究されています。そのような用途の1つは、炎症や痛みにおいて重要な役割を果たすシクロオキシゲナーゼ-2(COX-2)酵素の阻害です。 研究者らは、新しいインドール誘導体を合成し、分子ドッキング研究を実施して、それらの薬物様特性とCOX-2阻害剤としての可能性を評価しています .

抗ウイルス活性 抗HIV研究

インドール誘導体は、抗ウイルス特性を有することが報告されており、HIV-1に対する有効性に関する研究が行われています。 新規インドリル誘導体は合成され、分子ドッキング研究の対象となり、抗HIV剤としての可能性が評価されています .

抗結核活性

インドールから誘導された化合物は、結核菌と牛型結核菌に対する抗結核活性について調査されています。 これらの研究には、新しい誘導体の合成と、活性状態と休眠状態の両方におけるそれらのin vitro活性の評価が含まれています .

ケモインフォマティクス 生物活性化学空間の拡大

インドール部分を含む複雑な天然物骨格に対する合成努力は、生物活性化学空間の拡大を目指しています。 天然物にヒントを得た合成ビスインドールアルカロイドの潜在的な生物活性予測に、直交ケモインフォマティクスベースのアプローチが使用されています .

抗腫瘍の可能性

インドールを含む化合物は、さまざまな細胞株に対する抗腫瘍の可能性について合成され、評価されています。 これには、合成された化合物の抗腫瘍剤としての有効性を、フルオロウラシルなどの確立された治療法と比較して評価することが含まれます .

作用機序

Target of Action

The primary target of the compound “1-(1H-indol-7-yl)ethanone” is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response in the body. It is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

The compound “1-(1H-indol-7-yl)ethanone” interacts with the COX-2 enzyme by binding to it, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, resulting in reduced inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .

Result of Action

The inhibition of the COX-2 enzyme by “1-(1H-indol-7-yl)ethanone” leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, demonstrating the compound’s anti-inflammatory and analgesic efficacy .

将来の方向性

Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .

生化学分析

Biochemical Properties

1-(1H-indol-7-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response . This interaction suggests potential anti-inflammatory properties. Additionally, 1-(1H-indol-7-yl)ethanone may interact with other biomolecules, such as receptors and signaling proteins, influencing various biochemical pathways.

Cellular Effects

1-(1H-indol-7-yl)ethanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the production of pro-inflammatory cytokines in immune cells, thereby affecting the immune response . Furthermore, 1-(1H-indol-7-yl)ethanone may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of 1-(1H-indol-7-yl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, 1-(1H-indol-7-yl)ethanone may interact with other molecular targets, such as receptors and transcription factors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1H-indol-7-yl)ethanone may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-(1H-indol-7-yl)ethanone remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 1-(1H-indol-7-yl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it may cause toxic or adverse effects. For example, high doses of 1-(1H-indol-7-yl)ethanone may lead to cytotoxicity and organ damage in animal models. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(1H-indol-7-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of 1-(1H-indol-7-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, and distributed to various tissues . The localization and accumulation of 1-(1H-indol-7-yl)ethanone in specific tissues can affect its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(1H-indol-7-yl)ethanone can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(1H-indol-7-yl)ethanone may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-(1H-indol-7-yl)ethanone is essential for elucidating its mechanism of action and therapeutic potential.

特性

IUPAC Name |

1-(1H-indol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCDMOVSQLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548957 | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104019-20-7 | |

| Record name | 1-(1H-Indol-7-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

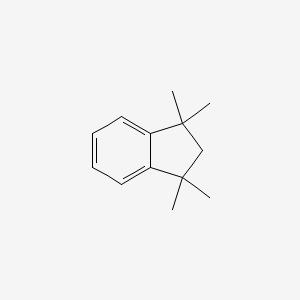

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

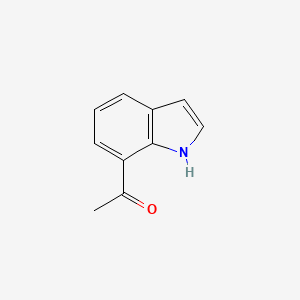

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

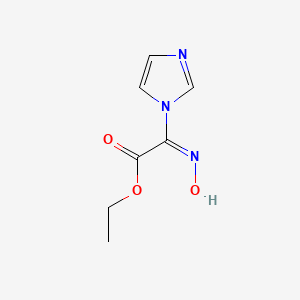

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)

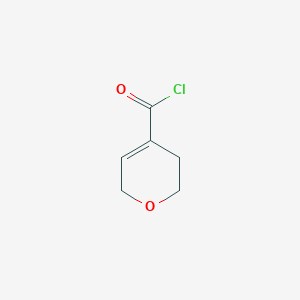

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)